Hydrogen-Bond Donor Count: Tertiary Amide Architecture Eliminates HBD Capacity vs. Secondary Amide Analogs
The target compound contains a fully substituted tertiary amide nitrogen and therefore has a hydrogen-bond donor (HBD) count of 0, whereas classical N-(thiazol-2-yl)benzamide analogs such as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-96-3) possess a secondary amide (–NH–CO–) and an HBD count of 1 [1]. This difference directly impacts membrane permeability (fewer HBDs favor passive diffusion) and target binding (loss of a key hydrogen-bond interaction with the target), making the two scaffolds pharmacologically non-interchangeable [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amide, N,N-disubstituted) |
| Comparator Or Baseline | CAS 330189-96-3: 1 HBD (secondary amide, –NH–CO–) |
| Quantified Difference | Δ = 1 HBD (complete loss of donor capacity) |
| Conditions | Structural analysis based on chemical connectivity; computed by PubChem 2.1 |
Why This Matters
The absence of an HBD alters both pharmacokinetic prediction and SAR interpretation, meaning that potency data from secondary amide analogs cannot be used to select this compound for target-based screening.
- [1] PubChem Compound Summary. Comparative hydrogen bond donor/acceptor analysis for CAS 1209571-20-9 vs. CAS 330189-96-3. National Center for Biotechnology Information. View Source
